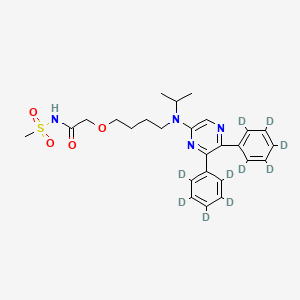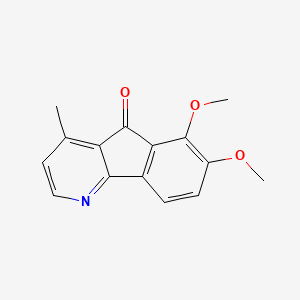
|A-Glucosidase-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|A-Glucosidase-IN-5 is a compound known for its inhibitory effects on the enzyme alpha-glucosidase. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the hydrolysis of terminal, non-reducing alpha-linked alpha-D-glucose residues to release alpha-D-glucose . Inhibitors of alpha-glucosidase are significant in the management of diabetes as they help in controlling postprandial blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze substrates, leading to the formation of the desired compound.
Microbial Fermentation: Microorganisms are used to produce the compound through fermentation processes.
Chemical Synthesis: This involves the chemical reaction of specific precursors under controlled conditions to form the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to various purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
|A-Glucosidase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols .
Scientific Research Applications
|A-Glucosidase-IN-5 has a wide range of scientific research applications, including:
Mechanism of Action
|A-Glucosidase-IN-5 exerts its effects by inhibiting the activity of alpha-glucosidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of alpha-D-glucose residues. This inhibition results in a decrease in the absorption of glucose from the small intestine, thereby helping to control postprandial blood glucose levels . The molecular targets involved include the catalytic residues within the active site of alpha-glucosidase .
Comparison with Similar Compounds
|A-Glucosidase-IN-5 can be compared with other alpha-glucosidase inhibitors such as acarbose and miglitol. While all these compounds inhibit alpha-glucosidase, this compound may have unique structural features that contribute to its specific binding affinity and inhibitory potency . Similar compounds include:
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-9-4-5-10(18-2)15(19-3)12(9)14(17)11(8)13/h4-7H,1-3H3 |
InChI Key |
ISWLNLXQUSPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



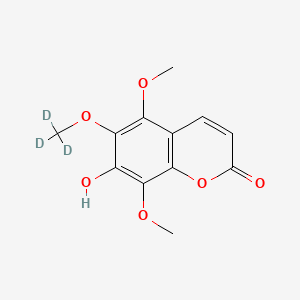
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
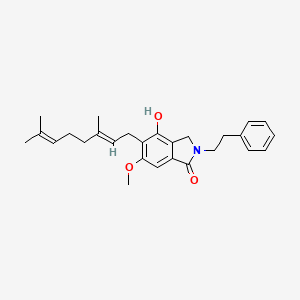
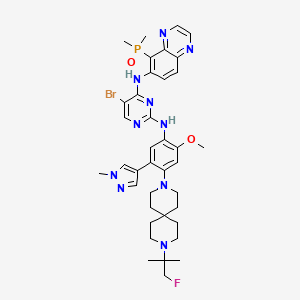
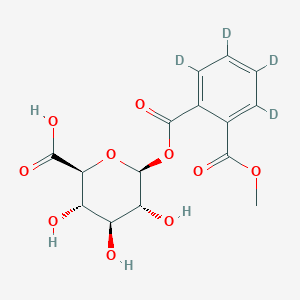

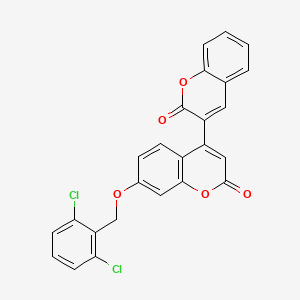
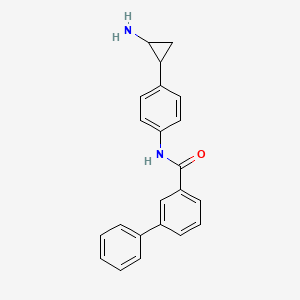
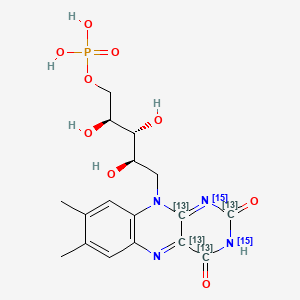
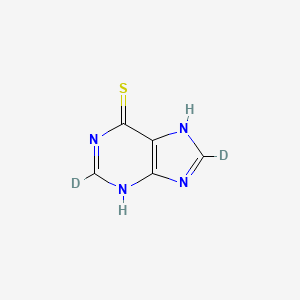
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
